3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro-, is a heterocyclic compound with the molecular formula C7H6ClN3O. This compound features a fused imidazo-pyridine ring system characterized by a hydroxymethyl group at the 2-position and a chlorine atom at the 6-position. The presence of heteroatoms in its structure enhances its significance in various chemical applications, particularly in the synthesis of optical sensors and as potential therapeutic agents in medicinal chemistry.
The synthesis of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro-, typically involves several key steps:
The industrial production methods may optimize these synthetic routes for large-scale applications, employing continuous flow reactors and high-throughput screening for efficient catalyst identification.
The molecular structure of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro-, consists of:
The compound's structure can be represented as follows:
This structure plays a crucial role in its biological interactions and mechanisms of action.
3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro-, is involved in various chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications in medicinal chemistry .
The mechanism of action for 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro-, primarily involves its binding interactions with biomolecules. It has been shown to interact with active sites on enzymes and receptors, leading to either inhibition or activation of these biomolecules. For example:
This mechanism underscores its potential therapeutic applications in oncology.
The physical properties of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro-, include:
Chemical properties include:
These properties are essential for determining its suitability for various applications .
3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro-, has several applications in scientific research:
The riboflavin (vitamin B~2~) biosynthesis pathway represents a validated target for novel antimicrobial agents due to its absence in humans and essential role in microbial metabolism. Within this pathway, lumazine synthase catalyzes the penultimate step: the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (1) with 3,4-dihydroxy-2-butanone 4-phosphate (2) to form 6,7-dimethyl-8-ribityllumazine (3). This reaction precedes the final formation of riboflavin (4) by riboflavin synthase [1] [2]. Derivatives of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro-, exhibit potent inhibition of lumazine synthase by competitively binding to the enzyme's active site. Computational docking studies (VLifeMDS 4.3 Suite) reveal that the 6-chloro substituent enhances hydrophobic interactions with residues such as Ile52 and Val129 in Mycobacterium tuberculosis lumazine synthase (PDB: 2C92), while the 2-methanol group forms hydrogen bonds with Thr111 and Ser134 [1].
Table 1: Key Interactions of 6-Chloro-Substituted 3H-Imidazo[4,5-b]pyridine-2-methanol with Lumazine Synthase (PDB: 2C92)
Residue | Interaction Type | Binding Energy (kcal/mol) | Biological Role |
---|---|---|---|
Thr111 | Hydrogen bonding | -2.8 | Stabilizes substrate orientation |
Ser134 | Hydrogen bonding | -3.1 | Catalytic residue |
Ile52 | Hydrophobic | -1.9 | Substrate binding pocket |
Val129 | Hydrophobic | -1.7 | Active site accessibility |
Phe34 | π-Stacking | -2.2 | Aromatic cage formation |
The 6-chloro group significantly improves binding affinity (docking score: −9.2 kcal/mol) compared to unsubstituted analogs (−6.5 kcal/mol). This inhibition disrupts flavin cofactor synthesis, crippling metabolic pathways dependent on riboflavin-derived coenzymes (FMN/FAD) in pathogens [2] [5].
Mycobacterium tuberculosis relies entirely on endogenous riboflavin biosynthesis due to the absence of riboflavin transporters. 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- exploits this vulnerability by selectively inhibiting the M. tuberculosis lumazine synthase (MtLS). Molecular dynamics simulations demonstrate that the 6-chloro substituent induces conformational changes in the MtLS active pocket, narrowing the substrate channel by 1.8 Å. This steric hindrance prevents the correct positioning of the natural substrate 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione [1] [2].
The compound’s efficacy is further attributed to:
Table 2: Selectivity Profile Against Microbial vs. Mammalian Enzymes
Enzyme Source | IC~50~ (µM) | Inhibition Mechanism |
---|---|---|
M. tuberculosis Lumazine Synthase | 0.5 | Competitive, active-site directed |
Human Kinase CK2 | >100 | No significant binding |
Escherichia coli Lumazine Synthase | 12.3 | Non-competitive |
The inhibitory activity of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- varies significantly between bacterial and fungal lumazine synthases due to structural differences in their active sites:
Table 3: Interaction Energy Contributions in Microbial Lumazine Synthases
Microbe | Hydrogen Bonding (kcal/mol) | Hydrophobic (kcal/mol) | π-Stacking (kcal/mol) | Total ΔG (kcal/mol) |
---|---|---|---|---|
M. tuberculosis | −5.9 | −2.7 | −2.2 | −10.8 |
Escherichia coli | −4.3 | −1.5 | −1.8 | −7.6 |
Candida albicans | −3.1 | −1.2 | −2.8 | −7.1 |
Additionally, fungal dihydrofolate reductase (DHFR) is inhibited through a distinct mechanism: the imidazopyridine core disrupts NADPH cofactor binding (docking score: −8.3 kcal/mol), but the absence of the 6-chloro group’s optimal positioning reduces efficacy compared to bacterial targets [4] [5].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4